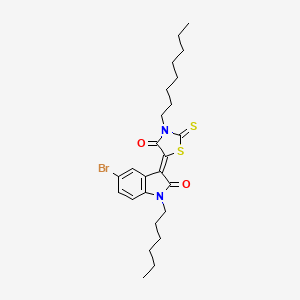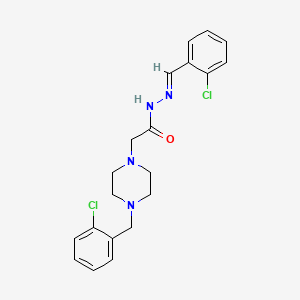
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known by its chemical structure C24H23NO5, is a complex organic compound. Let’s break down its structure:
- The central pyrrole ring contains a hydroxyl group (OH) at position 3.
- The benzoyl group (C6H5C(O)-) is attached to position 4 of the pyrrole ring.
- An allyloxy group (CH2CHCH2O-) is linked to the benzoyl moiety.
- The p-tolyl group (C6H4CH3) is present at position 5.
- Finally, a methoxyethyl group (CH3OCH2CH2-) is attached to position 1.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate pyrrole derivative with a benzoyl chloride or benzoyl bromide. The allyloxy and methoxyethyl groups can be introduced through subsequent reactions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
化学反応の分析
Reactivity: 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield an alcohol.
Substitution: The p-tolyl group can be substituted under appropriate conditions.
Allyl bromide: Used for allyloxy group introduction.
Methoxyethyl bromide: Introduces the methoxyethyl moiety.
Hydroxylating agents: Used to introduce the hydroxyl group.
Reduction agents: Such as lithium aluminum hydride (LiAlH) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. For example:
- Allylation leads to the formation of the allyloxy-substituted compound.
- Oxidation yields the corresponding ketone.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May contribute to the development of novel materials.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
類似化合物との比較
While there are no direct analogs, we can compare it to related pyrrole derivatives. Notable compounds include :
- 4-Benzoylpyrrole
- 3-Hydroxypyridin-2-one
特性
CAS番号 |
618074-21-8 |
|---|---|
分子式 |
C24H25NO5 |
分子量 |
407.5 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO5/c1-4-14-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-16(2)6-8-17)25(13-15-29-3)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
InChIキー |
OJQSPBWZTIUPOZ-LSDHQDQOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
